2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
CAS No.:
Cat. No.: VC20110885
Molecular Formula: C28H18FN5O3S
Molecular Weight: 523.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H18FN5O3S |
|---|---|
| Molecular Weight | 523.5 g/mol |
| IUPAC Name | [2-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
| Standard InChI | InChI=1S/C28H18FN5O3S/c1-17(35)37-23-10-6-5-9-22(23)26-30-28-34(32-26)27(36)24(38-28)15-19-16-33(21-7-3-2-4-8-21)31-25(19)18-11-13-20(29)14-12-18/h2-16H,1H3/b24-15- |
| Standard InChI Key | HWVMNUFVPCOWSD-IWIPYMOSSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)/SC3=N2 |
| Canonical SMILES | CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6)SC3=N2 |
Introduction
Structural Highlights:
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Molecular Formula: Not explicitly provided but derived from its systematic name.
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Key Functional Groups: Pyrazole, thiazolo-triazole, acetate ester.
Synthesis
While specific synthetic pathways for this compound were not found in the provided search results, its structure suggests it could be synthesized using multi-step organic reactions involving:
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Formation of the pyrazole ring: Likely through cyclization of a hydrazine derivative with an appropriate diketone.
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Construction of the thiazolo-triazole core: This might involve condensation reactions with thiourea or related sulfur-containing reagents.
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Final functionalization: Introduction of the acetate group and fluorophenyl substituent through esterification or nucleophilic substitution.
Crystallographic Data (Hypothetical):
The compound’s crystalline nature can be inferred from related heterocyclic compounds. Typical parameters might include:
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Monoclinic or triclinic crystal systems.
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Strong intermolecular interactions due to hydrogen bonding or π-stacking.
Spectroscopic Features:
Based on similar compounds:
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NMR (Nuclear Magnetic Resonance): Signals for aromatic protons, fluorine atom coupling, and acetate methyl protons.
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IR (Infrared Spectroscopy): Peaks corresponding to C=O stretching (ester and ketone), C-F bonds, and aromatic C-H stretching.
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Mass Spectrometry: A molecular ion peak reflecting its high molecular weight.
4.1. Pharmaceutical Relevance
Heterocyclic compounds like this are often explored for biological activities such as:
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Antimicrobial Activity: Similar pyrazole derivatives have shown efficacy against bacterial and fungal strains .
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Anti-inflammatory Potential: Molecular docking studies on related structures suggest inhibition of enzymes like 5-lipoxygenase .
4.2. Agrochemical Use
Compounds with thiazolo-triazole cores are sometimes utilized in agrochemical formulations for pest control due to their stability and bioactivity .
Research Findings on Related Compounds
Future Research Directions
Further studies could focus on:
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Optimizing synthetic routes for higher yields and purity.
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Exploring its pharmacokinetics and pharmacodynamics for drug development.
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Investigating its environmental impact if used in agrochemicals.
This detailed overview highlights the complexity and potential of the compound 2-[(5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro thiazolo[3,2-b] triazol-2-yl]phenyl acetate, emphasizing its relevance in scientific research and practical applications. Further experimental data would provide deeper insights into its properties and uses.
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